2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
CAS No.: 553628-98-1
Cat. No.: VC7286913
Molecular Formula: C16H13BrClNO3
Molecular Weight: 382.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 553628-98-1 |
|---|---|
| Molecular Formula | C16H13BrClNO3 |
| Molecular Weight | 382.64 |
| IUPAC Name | 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H13BrClNO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) |
| Standard InChI Key | ITJSLXHHJDVKKY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, reflects its bipartite structure:
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Aromatic Ether Moiety: A 4-bromo-2-formylphenoxy group provides electrophilic reactivity via the formyl (-CHO) and bromo (-Br) substituents.
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Acetamide Moiety: An N-(3-chloro-4-methylphenyl) group introduces steric bulk and lipophilicity, critical for membrane permeability.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 553628-98-1 | |
| Molecular Formula | ||
| Molecular Weight | 382.64 g/mol | |
| SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl | |
| InChIKey | ITJSLXHHJDVKKY-UHFFFAOYSA-N |
Comparative Analysis with Analogues
Structurally related acetamides, such as 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide (CAS: Y030-4568), share the bromophenyl and chloromethyl motifs but lack the formylphenoxy group . This difference significantly alters physicochemical properties:
| Compound | Molecular Formula | logP | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | N/A | N/A | |
| 2-(4-Bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide | 4.55 | 22.4 |
The formyl group in the target compound enhances hydrogen-bonding capacity, potentially improving target binding compared to analogues .
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit details of the compound’s synthesis are unavailable, its structure suggests a multi-step route:
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Ether Formation: Coupling 4-bromo-2-hydroxybenzaldehyde with chloroacetamide derivatives under basic conditions.
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Acetylation: Reacting the intermediate with 3-chloro-4-methylaniline in the presence of a coupling agent like EDCI.
Similar compounds, such as 4-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehyde, have been synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 87% efficiency . This method could be adapted for introducing triazole rings into the target compound for enhanced bioactivity.
Solubility and Stability
Experimental solubility data remain unreported, but computational predictions using the AlogPS 3.0 model estimate:
The bromo and chloro substituents may confer stability against oxidative degradation, as seen in N-(3-bromo-4-methylphenyl)acetamide (CAS: 40371-61-7), which retains integrity under ambient conditions .
Biological Activity and Mechanistic Insights
Anticancer Prospects
Bromo-substituted acetamides often intercalate DNA or inhibit tyrosine kinases. 2-bromo-N-(4-chloro-3-methylphenyl)acetamide (PubChem CID: 70630823) shows pro-apoptotic effects in leukemia cells via caspase-3 activation . The target compound’s electron-deficient aromatic system could enhance DNA binding affinity, meriting cytotoxicity assays.
Future Directions and Challenges
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Synthesis Optimization: Developing one-pot methods to improve yield beyond the 87% seen in analogues .
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ADMET Profiling: Addressing poor solubility through prodrug formulations or nanoencapsulation.
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Target Identification: Screening against kinase libraries or bacterial efflux pumps to elucidate mechanisms.
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